[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 2,6-dichloropyridine, a related compound, is produced by the direct reaction of pyridine with chlorine . A study on the efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives describes a process involving oxidation, nitration, reduction, and nucleophilic displacement reactions .Molecular Structure Analysis
The molecular structure of “[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate” can be inferred from its components. The 3,6-dichloropyridine-2-carboxylate core has a pyridine ring with chlorine atoms at the 3 and 6 positions and a carboxylate group at the 2 position . The carbamoyl and phenylethyl groups are attached to the pyridine ring, but the exact positions are not specified in the name.Future Directions
The future directions for research on “[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate” could include further exploration of its synthesis, reactivity, and potential applications. For instance, the related compound, Methyl 3,6-dichloropyridine-2-carboxylate, has been used as a transport inhibitor , suggesting potential applications in biological research. Further studies could also explore its potential uses in organic synthesis, given the reactivity of its functional groups .
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-12-6-7-13(18)20-15(12)16(22)23-10-14(21)19-9-8-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXGZQKPBOBQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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